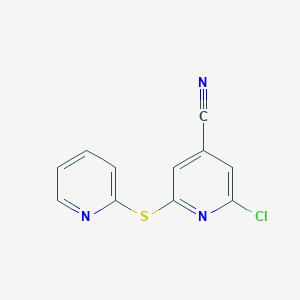

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and one-pot synthesis methods. For instance, the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-chloro-6-(2-pyridylthio)isonicotinonitrile . Another study describes an eco-friendly synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives using silica-supported perchloric acid under solvent-free conditions . These methods highlight the potential for creating diverse derivatives of isonicotinonitriles, which could be applied to synthesize the compound of interest.

Molecular Structure Analysis

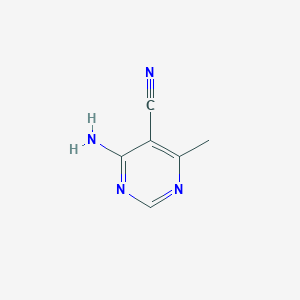

The molecular structure of related compounds has been confirmed using various spectral methods and X-ray diffraction analysis. For example, the structure of a product from the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer was confirmed by these techniques . This suggests that similar analytical methods could be used to determine the molecular structure of 2-chloro-6-(2-pyridylthio)isonicotinonitrile.

Chemical Reactions Analysis

The chemical reactions involving isonicotinonitrile derivatives are diverse. The regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer indicates that nucleophilic substitution reactions can be used to modify the position of chlorine atoms in these compounds . Additionally, the synthesis of pyrido[1,2-a]benzimidazole derivatives from related reactants suggests that 2-chloro-6-(2-pyridylthio)isonicotinonitrile could potentially undergo similar substitution and annulation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-6-(2-pyridylthio)isonicotinonitrile are not directly reported, the properties of similar compounds can provide some insights. For example, the fluorescent properties of imidazo[1,2-a]pyridine derivatives indicate that the compound of interest may also exhibit fluorescence, which could be useful in applications such as sensing . The solvent-free synthesis of related compounds also suggests that 2-chloro-6-(2-pyridylthio)isonicotinonitrile might be synthesized under environmentally benign conditions, which is advantageous for sustainable chemistry practices .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Pyridines

The research by Kieseritzky and Lindström (2010) explores the synthesis and characterization of pyridines, including methods for dehalocyanation and acidic hydrolysis. These processes are essential for the functionalization of compounds related to 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile, contributing to the broader understanding of pyridine chemistry (Kieseritzky & Lindström, 2010).

Cross-Coupling of Pyridines

Chen, León, and Knochel (2014) report on BF3-mediated direct alkynylation of pyridines, demonstrating a novel, transition-metal-free cross-coupling method. This research is significant for the chemical manipulation of pyridine structures, including those similar to 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile (Chen, León, & Knochel, 2014).

Nucleophilic Substitution in Pyridines

Dyadyuchenko et al. (2021) discuss the regioselective nucleophilic substitution in pyridines, a process relevant to compounds like 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile. Understanding these reactions can contribute to the development of novel pyridine derivatives (Dyadyuchenko et al., 2021).

Applications in Fluorescent Probes

Shao et al. (2011) explore the use of β-lactam carbenes with 2-pyridyl isonitriles for synthesizing fluorescent probes. This research is particularly relevant for the development of novel fluorescent materials using pyridine derivatives (Shao et al., 2011).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2015) studied the adsorption and inhibitory effects of pyridine derivatives on steel corrosion. This research indicates potential industrial applications of pyridine compounds in corrosion protection (Ansari, Quraishi, & Singh, 2015).

Safety and Hazards

Eigenschaften

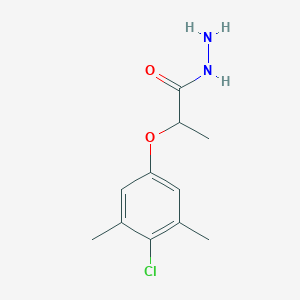

IUPAC Name |

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3S/c12-9-5-8(7-13)6-11(15-9)16-10-3-1-2-4-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMABHPFSDKTYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384117 |

Source

|

| Record name | 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |

CAS RN |

266337-47-7 |

Source

|

| Record name | 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)